molecular formula C10H17N3O3 B8372995 [2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8372995
M. Wt: 227.26 g/mol
InChI Key: UNHWIEGKCBNIBF-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

TFA (1 ml) is added to a stirred solution of [2-(5-methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester (0.077 g, 0.34 mmol) in DCM (5 ml). After 1 hour at room temperature the solvents are removed. The residue is dissolved in DCM and washed with 4M aqueous NaOH solution. The organic extract is separated, dried (MgSO4) and the solvent removed to give the titled compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][CH2:15][CH2:16][C:17]1[O:18][C:19]([CH3:22])=[N:20][N:21]=1)(C)(C)C>C(Cl)Cl>[CH3:22][C:19]1[O:18][C:17]([CH2:16][CH2:15][NH2:14])=[N:21][N:20]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.077 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC=1OC(=NN1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour at room temperature the solvents are removed
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in DCM
WASH
Type
WASH
Details
washed with 4M aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.